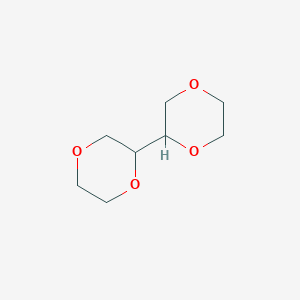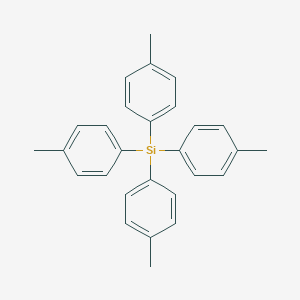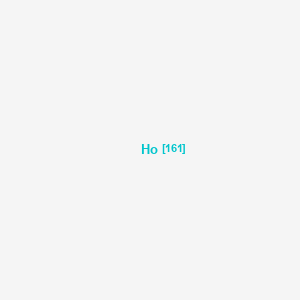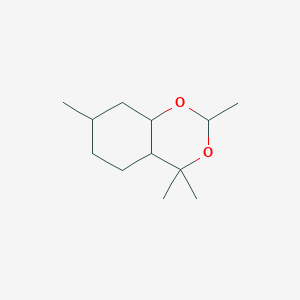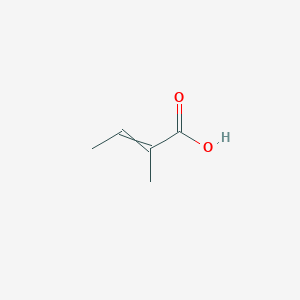
2-メチル-2-ブテン酸
概要
説明
エンジェリック酸は、セリ科植物に主に存在する、モノカルボン酸の不飽和有機酸です。それは、刺激的な味と強い酸っぱい臭いを持ち、揮発性の固体です。 この化合物は、2-メチル-2-ブテン酸のシス異性体であり、加熱または無機酸との反応によりトランス異性体のチグリク酸に変換することができます .
科学的研究の応用
Angelic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
作用機序
エンジェリック酸がその効果を発揮するメカニズムには、さまざまな分子標的と経路との相互作用が含まれます。生物系では、酵素活性を調節し、代謝経路に影響を与えることができます。 その抗菌作用は、微生物細胞膜を破壊し、必須酵素を阻害する能力によるものです .
6. 類似の化合物との比較
エンジェリック酸は、そのトランス異性体のチグリク酸と比較されることがよくあります。両方の化合物は類似の化学構造を共有していますが、物理的特性と反応性は異なります。エンジェリック酸は、穏やかな条件下で異性化を起こしやすい一方で、チグリク酸はより安定しています。その他の類似の化合物には、以下のようなものがあります。
クロトン酸: 反応性の異なる別の不飽和カルボン酸。
メタクリル酸: ポリマー製造に使用され、工業的用途が異なります
エンジェリック酸のユニークな特性と汎用性は、さまざまな研究分野や産業において貴重な化合物となっています。
生化学分析
Cellular Effects
It is known that it can be biosynthesized in Escherichia coli through the fatty acid biosynthesis pathway
Molecular Mechanism
It is known that it can be converted from butenoyl-acyl carrier protein (ACP), a fatty acid biosynthesis intermediate, to butenoic acid in Escherichia coli
Metabolic Pathways
2-Butenoic acid, 2-methyl- is involved in the fatty acid biosynthesis pathway in Escherichia coli
準備方法
合成経路および反応条件: エンジェリック酸は、さまざまな方法で合成できます。一般的な方法の1つは、塩化メタン、トリフェニルホスフィン、およびピルビン酸を原料とするウィッティヒ反応です。 別の方法は、アセトアルデヒド、α-ブロモプロピオン酸エステル、および亜鉛を用いるレフォルマッキー反応です .
工業的製造方法: エンジェリック酸の工業的製造は、しばしば天然資源からの抽出を伴います。セリ科植物であるアンジェリカ・アルカンゲリカの根は、重要な供給源です。 この酸は、エステルとして存在する、カモミールの花の油からも抽出することができます .
化学反応の分析
反応の種類: エンジェリック酸は、以下を含むさまざまな化学反応を起こします。
異性化: 強い酸や塩基と加熱または反応させると、エンジェリック酸はチグリク酸に変換されます。
エステル化: 酸触媒の存在下でアルコールと反応してエステルを形成します。
酸化と還元: 対応するアルデヒドまたはケトンを形成する酸化と、飽和酸を形成する還元を受けることができます。
一般的な試薬と条件:
異性化: 硫酸、100℃以上の加熱。
エステル化: アルコール(例:エタノール)、酸触媒(例:硫酸)。
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、炭素上のパラジウム。
主な生成物:
チグリク酸: 異性化から。
エステル: エステル化から。
アルデヒド/ケトン: 酸化から。
飽和酸: 還元から
4. 科学研究への応用
エンジェリック酸は、科学研究でさまざまな用途があります。
化学: 有機合成における試薬として、および他の化学化合物の前駆体として使用されます。
生物学: 植物の代謝と防御機構における役割について研究されています。
医学: 抗炎症作用と抗菌作用など、潜在的な治療効果について調査されています。
類似化合物との比較
Angelic acid is often compared with tiglic acid, its trans isomer. While both compounds share similar chemical structures, their physical properties and reactivity differ. Angelic acid is more prone to isomerization under mild conditions, whereas tiglic acid is more stable. Other similar compounds include:
Crotonic acid: Another unsaturated carboxylic acid with different reactivity.
Methacrylic acid: Used in polymer production, differing in its industrial applications
Angelic acid’s unique properties and versatility make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(Z)-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897430 | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
85.50 to 87.50 °C. @ 13.00 mm Hg | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in hot water | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
565-63-9 | |
| Record name | Angelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisocrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLACRYLIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54U4ZPB36F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
| Record name | Angelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-Butenoic acid, 2-methyl- in the context of archeological artifact preservation?
A: While the provided research [] identifies 2-Butenoic acid, 2-methyl- as a major component of Polygonum senegalensis extract, it doesn't directly link the compound to artifact deterioration. The research focuses on the antimicrobial properties of the Polygonum senegalensis extract against microorganisms found on damaged artifacts, not on the specific effects of 2-Butenoic acid, 2-methyl-. The compound's presence is highlighted within the chemical analysis of the plant extract. Further research is needed to determine if this compound plays a role in artifact degradation or possesses any antifungal properties itself.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



